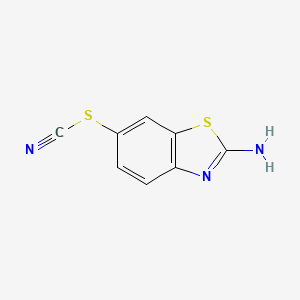

Thiocyanic acid, 2-amino-6-benzothiazolyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 327380. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S2/c9-4-12-5-1-2-6-7(3-5)13-8(10)11-6/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNSRFMQXKMHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064584 | |

| Record name | Thiocyanic acid, 2-amino-6-benzothiazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-77-6 | |

| Record name | 2-Amino-6-benzothiazolyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-thiocyanato-1,3-benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7170-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, 2-amino-6-benzothiazolyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, 2-amino-6-benzothiazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-benzothiazolyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-THIOCYANATO-1,3-BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH8LS4QYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Thiocyanic acid, 2-amino-6-benzothiazolyl ester" chemical properties

An In-Depth Technical Guide to Thiocyanic acid, 2-amino-6-benzothiazolyl ester: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7170-77-6), a pivotal heterocyclic building block in medicinal chemistry. This document delves into the core chemical properties, established synthesis protocols, and significant applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as c-Met kinase inhibitors. We will explore its physicochemical characteristics, spectroscopic data, and safety considerations. Furthermore, this guide presents detailed experimental workflows and discusses the derivatization of the core molecule to generate compounds with significant biological activity, including antimicrobial and antiviral properties. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed, practical understanding of this versatile benzothiazole derivative.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged bicyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this heterocyclic core have demonstrated a wide spectrum of biological effects, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[3] The inherent structural features of the benzothiazole nucleus, including its aromaticity and the presence of heteroatoms, allow for versatile substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound, also known as 2-amino-6-thiocyanatobenzothiazole, has emerged as a particularly valuable intermediate.[4] Its structure incorporates three key functional groups ripe for chemical modification: the 2-amino group, the 6-thiocyanate group, and the benzothiazole core itself. This trifecta of reactivity makes it a strategic starting material for constructing complex molecules, most notably in the synthesis of kinase inhibitors for targeted cancer therapy.[4] This guide will provide an in-depth analysis of this specific compound, bridging fundamental chemical data with practical applications in modern drug discovery.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. This section consolidates the known identifiers and properties of this compound.

Nomenclature and Identifiers

-

IUPAC Name: (2-amino-1,3-benzothiazol-6-yl) thiocyanate[5]

-

Common Synonyms: 2-Amino-6-thiocyanatobenzothiazole, 6-Thiocyanatobenzothiazol-2-ylamine[4][5]

Physicochemical Data

The following table summarizes the key computed and experimental properties of the title compound. Experimental data for properties such as melting and boiling points are not widely published, reflecting its primary use as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃S₂ | [5][6] |

| Molecular Weight | 207.3 g/mol | [5][6] |

| Appearance | Typically a powder | [4] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 116 Ų | [5] |

| XLogP3 | 2.6 | [5] |

Synthesis and Characterization

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. The primary route to the 2-amino-6-substituted benzothiazole core involves the electrophilic cyclization of a substituted phenylthiourea.

General Synthesis Pathway

The classical approach, often referred to as the Hugershoff synthesis, involves the reaction of a substituted aniline with a source of thiocyanate, followed by oxidative cyclization using bromine. This method provides a reliable route to the 2-aminobenzothiazole scaffold.[2][8]

The diagram below illustrates the general workflow for the synthesis of a substituted 2-aminobenzothiazole, which is the precursor to the title compound.

Caption: General synthesis workflow for 2-aminobenzothiazole derivatives.

Protocol: Synthesis of 2-Amino-6-thiocyanato benzothiazole

While a specific, detailed published protocol for the title compound is sparse, a representative procedure can be adapted from the synthesis of related 2-aminobenzothiazoles.[2][3] This protocol is provided for illustrative purposes.

Materials:

-

p-Phenylenediamine (as a starting point for 6-amino substitution)

-

Ammonium thiocyanate

-

Hydrochloric Acid (conc.) or Glacial Acetic Acid

-

Bromine

-

Ethanol or Rectified Spirit

Procedure:

-

Formation of the Phenylthiourea Intermediate: Equimolar quantities of the starting aniline (e.g., p-phenylenediamine) and ammonium thiocyanate are dissolved in a suitable solvent like ethanol containing a catalytic amount of concentrated hydrochloric acid.

-

Oxidative Cyclization: The mixture is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature (0-10 °C).[2] The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.[2]

-

Introduction of the Thiocyanate Group: The synthesis of the title compound requires the specific introduction of the thiocyanate group at the 6-position. This is typically achieved by starting with an aniline already bearing a group that can be converted to thiocyanate (e.g., an amino group via diazotization followed by Sandmeyer-type reaction with a thiocyanate salt) or by direct thiocyanation of the benzothiazole ring.

-

Work-up and Purification: The reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with cold water to remove excess reagents, and dried. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 2-aminobenzothiazole derivative.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing purity. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[7]

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.[3]

-

FTIR: To identify characteristic functional group vibrations, such as N-H stretches of the amino group and the characteristic sharp peak of the S-C≡N group.[3]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Biological Activity and Applications in Drug Development

The primary value of this compound lies in its utility as a versatile building block for synthesizing biologically active molecules.

Intermediate for c-Met Kinase Inhibitors

A significant application of this compound is as a raw material in the synthesis of c-Met kinase inhibitors, such as the investigational drug SAR-125844.[4] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. The benzothiazole core serves as a scaffold to which other pharmacophoric elements are attached to achieve potent and selective inhibition of the c-Met kinase.

Caption: Role as an intermediate in developing c-Met kinase inhibitors.

Precursor for Antimicrobial and Antiviral Agents

Research has demonstrated that derivatives synthesized from 2-amino-6-thiocyanato benzothiazole possess significant biological activity. In one study, a series of acetamides were synthesized by reacting the amino group of the title compound. These new derivatives were then screened for their in vitro activity.[3]

-

Antimicrobial Activity: Several compounds exhibited good antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. Good antifungal activity against C. albicans was also observed.[3]

-

Antitubercular and Antiviral Activity: The same series of compounds were also evaluated for antitubercular and anti-HIV activity, highlighting the broad therapeutic potential of this chemical scaffold.[3]

This demonstrates that the 2-amino group is a key handle for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined structure, coupled with multiple points for chemical modification, makes it an ideal starting material for the synthesis of complex, biologically active molecules. Its established role in the development of c-Met kinase inhibitors for oncology underscores its importance in modern drug discovery.[4] Furthermore, the demonstrated potential for its derivatives to act as antimicrobial and antiviral agents opens up additional avenues for therapeutic research.[3] A solid understanding of its chemical properties, synthesis, and safe handling is essential for any researcher or drug development professional looking to leverage the power of the benzothiazole scaffold.

References

-

PubChem. (n.d.). 2-Amino-6-thiocyanato-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link][5]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link][7]

-

MySkinRecipes. (n.d.). Thiocyanic acid (2-benzothiazolylthio)methyl ester. Retrieved from [Link]

-

Faiyazalam, M., et al. (2015). Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. Medicinal Chemistry Research.[3]

-

U.S. Environmental Protection Agency (EPA). (n.d.). This compound. Substance Registry Services. Retrieved from [Link][6]

-

Unknown Author. (n.d.). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. Retrieved from [Link]

-

Axsyn. (n.d.). Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link][8]

-

Kamal, A., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules.[1]

-

Unknown Author. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-6-thiocyanato-benzothiazole Manufacturer [punagri.com]

- 5. 2-Amino-6-thiocyanato-1,3-benzothiazole | C8H5N3S2 | CID 81600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

2-amino-6-thiocyanato-benzothiazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-amino-6-thiocyanato-benzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-amino-6-thiocyanato-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The benzothiazole scaffold is a "privileged" structure, and its derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] This document details a robust and well-established multi-step synthesis route, starting from commercially available precursors. It is intended for an audience of researchers, chemists, and professionals in the field of drug discovery, offering not only step-by-step protocols but also the underlying mechanistic principles and critical process considerations to ensure successful and reproducible synthesis.

Strategic Approach: Retrosynthetic Analysis

The design of a viable synthesis for 2-amino-6-thiocyanato-benzothiazole hinges on the strategic introduction of the amino (-NH₂) and thiocyanato (-SCN) groups onto the benzothiazole core. A logical retrosynthetic disconnection points towards a pathway involving the formation of the benzothiazole ring first, followed by the functionalization of the 6-position. The most reliable method for introducing a thiocyanate group onto an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aromatic amine. This leads us to 2,6-diaminobenzothiazole as a key intermediate. This diamine can be accessed via the reduction of 2-amino-6-nitrobenzothiazole, which, in turn, is synthesized from the widely available 4-nitroaniline through a classical oxidative cyclization reaction.

Caption: Retrosynthetic pathway for 2-amino-6-thiocyanato-benzothiazole.

The Core Synthesis Pathway

The selected pathway is a three-step sequence that offers high yields and utilizes well-understood chemical transformations, making it a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Oxidative Cyclization

The journey begins with the conversion of 4-nitroaniline into 2-amino-6-nitrobenzothiazole. This transformation is a classic example of the Hugershoff reaction.

Mechanism and Rationale: The reaction proceeds by first forming an N-(4-nitrophenyl)thiourea intermediate in situ from 4-nitroaniline and ammonium thiocyanate.[3] This intermediate then undergoes an intramolecular electrophilic cyclization, driven by an oxidizing agent, typically bromine in glacial acetic acid.[4] The bromine polarizes the sulfur atom of the thiourea, making it susceptible to attack by the electron-rich carbon atom ortho to the amino group on the benzene ring. Subsequent elimination of HBr and aromatization yields the stable benzothiazole ring system. The use of glacial acetic acid as a solvent is crucial as it facilitates the reaction and helps to control the reactivity of the bromine.

Caption: Reaction workflow for the synthesis of 2-amino-6-nitrobenzothiazole.

Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to 2,6-Diaminobenzothiazole

The second step involves the selective reduction of the nitro group at the 6-position to a primary amine.

Mechanism and Rationale: A variety of reducing agents can accomplish this transformation, but a common and effective method is the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. This system is preferred for its high efficiency and selectivity in reducing aromatic nitro groups in the presence of other functional groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium, ultimately leading to the formation of the amino group. Alternatively, metals like iron or zinc in acidic media can also be used.

Step 3: Synthesis of 2-Amino-6-thiocyanato-benzothiazole via Sandmeyer Reaction

This final step is the conversion of the 6-amino group into the target thiocyanato group.

Mechanism and Rationale: The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.

-

Diazotization: The 2,6-diaminobenzothiazole is treated with sodium nitrite (NaNO₂) in a cold, acidic solution (e.g., HCl or H₂SO₄). This converts the 6-amino group into a diazonium salt (-N₂⁺). The 2-amino group is generally less reactive under these conditions due to its enamine-like character within the heterocyclic ring. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Thiocyanation: The cold diazonium salt solution is then added to a solution of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), often in the presence of a copper(I) catalyst. The copper catalyst facilitates the displacement of the dinitrogen gas by the thiocyanate nucleophile, leading to the formation of the C-SCN bond and yielding the final product.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine, strong acids, and potentially unstable diazonium salts. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-nitroaniline (0.1 mol) in glacial acetic acid (150 mL).

-

To this solution, add ammonium thiocyanate (0.25 mol) in portions, ensuring the temperature remains below 30 °C.

-

Cool the resulting suspension to 10-15 °C in an ice-water bath.

-

Slowly add a solution of bromine (0.11 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

-

Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

-

The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product is then washed with a small amount of cold ethanol to remove impurities.

-

Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure 2-amino-6-nitrobenzothiazole.

Protocol 2: Synthesis of 2,6-Diaminobenzothiazole

-

To a round-bottom flask, add 2-amino-6-nitrobenzothiazole (0.05 mol) and ethanol (100 mL).

-

Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (0.15 mol) in concentrated hydrochloric acid (50 mL).

-

Slowly add the SnCl₂/HCl solution to the stirred suspension of the nitro compound.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Basify the solution by slowly adding a 40% aqueous NaOH solution until the pH is >10. Be cautious, as this is a highly exothermic process. A precipitate of tin hydroxides will form.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2,6-diaminobenzothiazole.

Protocol 3: Synthesis of 2-Amino-6-thiocyanato-benzothiazole

-

Dissolve 2,6-diaminobenzothiazole (0.02 mol) in a mixture of concentrated sulfuric acid (10 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.022 mol in 10 mL water) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature after addition is complete to ensure full diazotization.

-

In a separate flask, prepare a solution of potassium thiocyanate (0.03 mol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the potassium thiocyanate solution with vigorous stirring. A precipitate should form.

-

Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Collect the solid product by vacuum filtration and wash with copious amounts of cold water.

-

Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield pure 2-amino-6-thiocyanato-benzothiazole.

Product Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 240-244 | Yellow Solid |

| 2,6-Diaminobenzothiazole | C₇H₇N₃S | 165.22 | ~180 (decomposes) | Off-white to tan solid |

| 2-Amino-6-thiocyanato-benzothiazole | C₈H₅N₃S₂ | 207.28 | 194-197[5] | Pale yellow solid |

Note: Expected spectral data (¹H NMR, ¹³C NMR, IR, MS) should be compared with literature values or obtained through analysis.

Alternative Synthetic Approaches

While the Sandmeyer route is highly reliable, other strategies exist:

-

Direct Electrophilic Thiocyanation: It may be possible to directly introduce the thiocyanate group onto the 2-aminobenzothiazole ring using a thiocyanating agent like ammonium thiocyanate with an oxidant.[6] However, this approach often suffers from poor regioselectivity, leading to a mixture of isomers (e.g., substitution at the 4, 5, or 7 positions) which can be difficult to separate.

-

Modern Catalytic Methods: Recent advancements have introduced metal-free and transition-metal-catalyzed methods for C-H functionalization.[7] An iodine-catalyzed cascade reaction of isothiocyanatobenzenes with amines offers a greener alternative but may require specialized starting materials not as readily available as 4-nitroaniline.[7]

Conclusion

The multi-step synthesis of 2-amino-6-thiocyanato-benzothiazole starting from 4-nitroaniline is a robust and well-documented pathway suitable for producing high-purity material for research and development. The pathway leverages fundamental organic reactions, including oxidative cyclization, nitro group reduction, and Sandmeyer thiocyanation. By understanding the mechanistic underpinnings and adhering to the detailed protocols, researchers can confidently synthesize this valuable heterocyclic building block for application in drug discovery and materials science.

References

-

Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

-

Geronikaki, A., & Babaev, E. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7583. [Link]

-

Allen, C. F. H., & VanAllan, J. A. (1942). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 22, 16. [Link]

-

Pillai, G. G., & Das, S. K. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(6), 827-829. [Link]

-

Wang, L., He, W., & Tu, Z. (2012). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 14(10), 2681-2683. [Link]

-

Wu, Y., Wang, L., & He, W. (2009). Synthesis of 2-aminobenzothiazole via copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate. Journal of Combinatorial Chemistry, 11(4), 587-591. [Link]

-

Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]

-

Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry, 42(1), 16-36. [Link]

-

Alam, F. M., et al. (2015). Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. Medicinal Chemistry Research, 24, 3129-3142. [Link]

-

Soni, D., & Upadhyay, T. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Journal of Drug Delivery and Therapeutics, 12(6-S), 118-124. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Amino-6-thiocyanato-1,3-benzothiazole. PubChem Compound Database. Retrieved from [Link]

-

Shaker, Y. M. (2017). Synthesis and Cyclization of Benzothiazole: Review. International Journal of Chemical and Physical Sciences, 6(3), 1-10. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

D. M, D., & M, S. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 58-61. [Link]

-

dos Santos, F. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32549-32558. [Link]

Sources

- 1. 2-Amino-6-thiocyanato-benzothiazole Manufacturer [punagri.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-氨基-6-硫氰基苯并噻唑 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-thiocyanatobenzothiazole (CAS Number: 7170-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-thiocyanatobenzothiazole, identified by the CAS number 7170-77-6, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its benzothiazole core is a privileged scaffold found in numerous biologically active molecules. The incorporation of an amino group at the 2-position and a thiocyanate group at the 6-position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the essential physicochemical data of 2-Amino-6-thiocyanatobenzothiazole, offering a foundational understanding for its application in research and development. This compound is a key intermediate in the development of various inhibitors, including c-Met kinase inhibitors, which are being investigated for the treatment of various cancers[1].

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound with CAS number 7170-77-6 is formally named (2-amino-1,3-benzothiazol-6-yl) thiocyanate[2].

-

Molecular Formula : C₈H₅N₃S₂[3]

-

Molecular Weight : 207.28 g/mol [4]

-

IUPAC Name : (2-amino-1,3-benzothiazol-6-yl) thiocyanate[2]

-

Synonyms : 2-Amino-6-benzothiazolyl thiocyanate, 6-Thiocyanatobenzo[d]thiazol-2-amine[1][2]

The structural framework, characterized by the fusion of a benzene ring and a thiazole ring, is depicted below. The thiocyanate group (-S-C≡N) is a key functional moiety that can participate in various chemical transformations, making it a versatile synthon.

Caption: Chemical structure of 2-Amino-6-thiocyanatobenzothiazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | Solid | [5] |

| Melting Point | 194-197 °C | [4] |

| Boiling Point | Not available | [5] |

| Solubility | Information not readily available, but likely soluble in polar organic solvents. | |

| Topological Polar Surface Area | 116 Ų | [2] |

| XLogP3 | 2.6 | [2] |

These properties suggest that 2-Amino-6-thiocyanatobenzothiazole is a stable solid at room temperature with a relatively high melting point, indicative of a well-ordered crystal lattice. Its calculated LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Synthesis and Characterization

The synthesis of 2-Amino-6-thiocyanatobenzothiazole and its derivatives is a topic of interest in organic and medicinal chemistry. Several synthetic routes have been explored.

General Synthetic Approach

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds through an electrophilic cyclization mechanism. For the synthesis of 2-Amino-6-thiocyanatobenzothiazole, a key starting material would be an aniline derivative appropriately functionalized to introduce the thiocyanate group at the desired position.

One documented approach involves the reaction of p-toluidine with sodium thiocyanate and subsequent treatment with sulfuryl chloride to form the 2-amino-6-methylbenzothiazole[6]. A similar strategy, starting with a different aniline precursor, can be envisioned for the synthesis of the target molecule. Another general method involves the treatment of an aromatic amine with potassium thiocyanate and acetic acid, followed by the addition of bromine in acetic acid[6].

Analytical Characterization

The identity and purity of 2-Amino-6-thiocyanatobenzothiazole are confirmed through a combination of spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-6-thiocyanatobenzothiazole is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C≡N stretch of the thiocyanate group, and the aromatic C=C and C-N vibrations of the benzothiazole ring system.

-

N-H stretch (amine): Typically observed in the region of 3500-3300 cm⁻¹.

-

C≡N stretch (thiocyanate): A sharp, strong band around 2175-2140 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-N stretch: Absorptions in the 1350-1250 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid 2-Amino-6-thiocyanatobenzothiazole is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands corresponding to the functional groups of the molecule. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be used for identification by comparison with a reference spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Amino-6-thiocyanatobenzothiazole, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (207.28). The fragmentation pattern can provide further structural information.

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of 2-Amino-6-thiocyanatobenzothiazole is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Caption: A generalized workflow for the analytical characterization of 2-Amino-6-thiocyanatobenzothiazole.

Safety and Handling

Based on available safety data, 2-Amino-6-thiocyanatobenzothiazole is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this compound.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood. In case of accidental exposure, follow the first aid measures outlined in the safety data sheet[5].

Applications in Research and Development

The unique structural features of 2-Amino-6-thiocyanatobenzothiazole make it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The 2-amino group can be readily derivatized to introduce a variety of substituents, while the thiocyanate group can be transformed into other functional groups or used as a handle for bioconjugation. Its role as a raw material for the development of c-Met kinase inhibitors highlights its importance in oncology research[1]. Furthermore, derivatives of 2-aminobenzothiazole have been investigated for a wide range of biological activities, including antimicrobial, antitubercular, and antiviral properties[7].

Conclusion

2-Amino-6-thiocyanatobenzothiazole (CAS 7170-77-6) is a well-defined chemical entity with a distinct set of physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, structural features, key physical data, synthetic considerations, and analytical characterization methods. A clear understanding of these fundamental properties is essential for any researcher or scientist working with this compound. The information presented herein serves as a valuable resource for guiding experimental design, ensuring safe handling, and unlocking the full potential of 2-Amino-6-thiocyanatobenzothiazole in the pursuit of novel scientific discoveries and therapeutic innovations.

References

-

2-Amino-6-thiocyanato-1,3-benzothiazole | C8H5N3S2 | CID 81600. PubChem. [Link]

-

2-AMINO-6-THIOCYANATOBENZOTHIAZOLE. Georganics. [Link]

-

Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

-

Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. ResearchGate. [Link]

-

4-amino phenyl thiocyanate | CAS#:2987-46-4. Chemsrc. [Link]

-

steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

Sources

- 1. 2-Amino-6-thiocyanato-benzothiazole Manufacturer [punagri.com]

- 2. 2-Amino-6-thiocyanato-1,3-benzothiazole | C8H5N3S2 | CID 81600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-6-thiocyanatobenzothiazole 95 7170-77-6 [sigmaaldrich.com]

- 5. georganics.sk [georganics.sk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

The Rising Profile of 2-Amino-6-Benzothiazolyl Ester Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3] This guide delves into a specific, promising subclass: 2-amino-6-benzothiazolyl ester derivatives. By exploring the nuances of their synthesis, dissecting their structure-activity relationships (SAR), and providing detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this exciting chemical space. Our focus is not merely on procedural recitation but on fostering a deep, mechanistic understanding that empowers rational drug design and accelerates the journey from bench to bedside.

I. The Strategic Synthesis of 2-Amino-6-Benzothiazolyl Ester Derivatives: A Stepwise Approach

The synthetic route to 2-amino-6-benzothiazolyl ester derivatives is a multi-step process that demands careful control of reaction conditions to ensure optimal yield and purity. The general strategy involves the initial construction of the 2-aminobenzothiazole core, followed by functionalization at the 6-position to introduce the carboxylate ester.

Core Synthesis: The Hugershoff Reaction and its Variants

A cornerstone in the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of an arylthiourea. A common and effective method for preparing the 2-amino-6-substituted benzothiazole precursor involves the reaction of a 4-substituted aniline with a thiocyanate salt in the presence of bromine.[4]

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole [5]

-

Preparation of p-Toluidine Sulfate: In a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene. Over 5 minutes, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise.

-

Thiourea Formation: To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at 100°C in an oil bath.

-

Cyclization: Cool the solution to 30°C and add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours.

-

Work-up and Purification: Remove the chlorobenzene by filtration. Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation. Filter the solution and make it alkaline with concentrated ammonium hydroxide. Filter the precipitated 2-amino-6-methylbenzothiazole and wash with water. Recrystallize from hot ethanol after treatment with activated charcoal to obtain a pale yellow granular product.

Esterification at the 6-Position: Introducing the Carboxylate Moiety

With the 2-aminobenzothiazole core in hand, the next critical step is the introduction of the ester functionality at the 6-position. This is typically achieved by starting with a commercially available or synthesized 4-amino-3-mercaptobenzoic acid, which can then be cyclized and esterified. A more direct approach involves the synthesis of a 2-aminobenzothiazole-6-carboxylic acid, which is then subjected to esterification.

Experimental Protocol: Synthesis of Methyl 2-Amino-6-benzothiazolecarboxylate

-

Synthesis of 2-Amino-6-carboxybenzothiazole: This intermediate can be synthesized from 4-aminobenzoic acid through a process analogous to the Hugershoff reaction, involving thiocyanation and subsequent cyclization.

-

Esterification: To a solution of 2-amino-6-carboxybenzothiazole in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-6-benzothiazolecarboxylate.

II. Biological Activities: A Spectrum of Therapeutic Promise

The 2-amino-6-benzothiazolyl ester scaffold has emerged as a fertile ground for the discovery of novel therapeutic agents, with significant activity demonstrated in the realms of oncology and infectious diseases.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Derivatives of 2-aminobenzothiazole have shown potent cytotoxic activity against a range of human cancer cell lines.[2] The mechanism of action is often multifaceted, involving the inhibition of key kinases and other proteins integral to cancer cell proliferation and survival.[2]

Key Anticancer Activities of 2-Amino-6-Substituted Benzothiazole Derivatives:

| 6-Substituent | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| -NO2 | Acetamide | MCF-7 | 34.5 | [6] |

| -NO2 | Acetamide | HeLa | 44.15 | [6] |

| -NO2 | Acetamide | MG63 | 36.1 | [6] |

| -Cl | Thiourea | MCF-7 | 15-30 | [7] |

| -Cl | Thiourea | HeLa | 33-48 | [7] |

| -CH3 | Co(II) complex | MCF-7 | 14.12 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening [9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-amino-6-benzothiazolyl ester derivatives and incubate for 72 hours.[11]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[12] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Key Antimicrobial Activities of 2-Amino-6-Substituted Benzothiazole Derivatives:

| Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Benzothiazole-thiazole hybrid | S. aureus | 3.90–15.63 | [6] |

| Benzothiazole-thiazole hybrid | E. coli | 3.90–15.63 | [6] |

| Benzothiazole-thiazole hybrid | C. albicans | 3.90–15.63 | [6] |

| Substituted Benzothiazole | S. aureus | 50-200 | [13] |

| Substituted Benzothiazole | E. coli | 25-100 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination [6][14]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate to achieve a range of concentrations.[6]

-

Inoculation: Inoculate each well with the microbial suspension.[14]

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[14]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

III. Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of 2-amino-6-benzothiazolyl ester derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.[2]

Key SAR Insights:

-

The 2-Amino Group: The 2-amino group is often a critical pharmacophoric feature, participating in key hydrogen bonding interactions with biological targets. Modifications at this position can significantly impact activity.

-

The 6-Position Substituent: The nature of the substituent at the 6-position plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins.

-

Electron-Withdrawing Groups: Groups like nitro (-NO2) and halogens (-Cl, -F) have been shown to enhance anticancer and antimicrobial activities in some series.[6]

-

Ester Functionality: The introduction of an ester group at the 6-position can influence the compound's solubility, membrane permeability, and potential for metabolic activation, offering a valuable handle for optimizing pharmacokinetic properties.

-

-

Aromatic Substituents: The presence of additional aromatic or heteroaromatic rings, often attached to the 2-amino group, can lead to enhanced potency through π-π stacking and other hydrophobic interactions within the target's binding site.

IV. Conclusion and Future Directions

The 2-amino-6-benzothiazolyl ester derivatives represent a compelling class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the rich possibilities for structural modification, provides a robust platform for medicinal chemists to explore. Future research should focus on the synthesis and evaluation of diverse ester derivatives to further elucidate the SAR at the 6-position. Moreover, in-depth mechanistic studies are warranted to identify the specific molecular targets of the most potent compounds, thereby paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

V. References

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]

-

Allen, C. F. H.; VanAllan, J. A. 2-Amino-6-methylbenzothiazole. Organic Syntheses. Coll. Vol. 3, p.76 (1955); Vol. 22, p.16 (1942). Available at: [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. 2020, 25(9), 2085. Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. Available at: [Link]

-

Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives. ResearchGate. Available at: [Link]

-

Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

MTT (Assay protocol). Protocols.io. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. Expert Opinion on Drug Discovery. 2023, 18(1), 75-103. Available at: [Link]

-

Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry. 2010, 45(7), 2938-2942. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. 2022, 27(19), 6263. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. 2010, 2(1), 347-359. Available at: [Link]

-

SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. 2012, 3(5), 223-225. Available at: [Link]

-

Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. Journal of Molecular Structure. 2017, 1128, 43-50. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 7. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rr-asia.woah.org [rr-asia.woah.org]

A Technical Guide to the Spectroscopic Characterization of 2-amino-6-thiocyanato-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-amino-6-thiocyanato-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is structured to provide not only the spectroscopic data but also the underlying scientific principles and practical experimental protocols necessary for its robust analysis.

Introduction: The Significance of 2-amino-6-thiocyanato-benzothiazole

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a thiocyanate group at the 6-position and an amino group at the 2-position of the benzothiazole ring system creates a molecule with unique electronic and steric properties, making it a promising candidate for further derivatization and biological evaluation.[3] Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, which is paramount for any subsequent biological or medicinal chemistry studies.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₈H₅N₃S₂[4]

Molecular Weight: 207.28 g/mol [4][5]

Melting Point: 194-197 °C[5]

Structure:

Caption: General synthesis workflow for 2-amino-6-thiocyanato-benzothiazole.

Detailed Protocol:

-

Dissolve p-aminophenyl thiocyanate in a suitable solvent such as glacial acetic acid.

-

Add an equimolar amount of ammonium thiocyanate to the solution.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with constant stirring.

-

Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-thiocyanato-benzothiazole.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic analysis.

Detailed Protocols for Analysis:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

IR Spectroscopy (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of 2-amino-6-thiocyanato-benzothiazole. A combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its molecular structure and purity. This foundational knowledge is critical for advancing the study of this and related benzothiazole derivatives in the fields of medicinal chemistry and drug discovery.

References

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Al-Obaid, A. M., et al. (2017). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 2(11), 7653–7663.

- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.

- Al-Sultani, S. A. H., & Al-Tahir, S. A. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Al-Nahrain University, 21(3), 105-115.

- Allen, C. F. H., & VanAllan, J. A. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8.

- Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives with potent in vitro antifungal activity. European Journal of Medicinal Chemistry, 64, 357-364.

- Kasparyan, A. V., et al. (2022).

- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 108-112.

- Faiyazalam, M., et al. (2015). Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. Medicinal Chemistry Research, 24(8), 3236-3250.

-

PubChem. (n.d.). 2-Amino-6-thiocyanato-1,3-benzothiazole. Retrieved from [Link]

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Goudgaon, N. M., & Patil, S. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 58-61.

- Ekins, S., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00982-18.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

-

PubChem. (n.d.). 2-Amino-6-benzothiazolol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Thiocyanic acid, (2-benzothiazolylthio)methyl ester. Retrieved from [Link]

-

Guchhait, N., & Kundu, N. (2015). Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalixa[1]rene and its biological applications. Analyst, 140(11), 3745-3755.

-

ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Benzothiazole Thiocyanate and Cyano Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Since the initial reports of 2-substituted benzothiazoles by A.W. Hofmann in 1879, this heterocyclic core has been the subject of intensive research, yielding compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[3][4]

A crucial aspect of the history and synthetic versatility of benzothiazoles is intrinsically linked to the thiocyanate (-SCN) functional group and its close chemical relative, the cyano (-CN) group. Historically, thiocyanate salts have been fundamental reagents in the construction of the benzothiazole ring itself. More recently, the incorporation of thiocyanate or cyano moieties as substituents on the benzothiazole core has become a key strategy for developing highly potent and selective therapeutic agents. This guide provides a comprehensive overview of the historical discovery, modern synthetic methodologies, and the evolving role of benzothiazole thiocyanate and cyano compounds in drug development.

Part I: Historical Perspective: The Role of Thiocyanate in the Genesis of Benzothiazoles

The early history of benzothiazole chemistry is dominated by synthetic methods that utilize thiocyanate salts to build the heterocyclic ring. The most classical and enduring of these is the synthesis of 2-aminobenzothiazoles from anilines, a reaction that has been a cornerstone of heterocyclic chemistry for over a century.

The Classical Hugershoff Reaction

A foundational method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an oxidizing agent, typically bromine in acetic acid.[1][5][6] This reaction, often referred to as the Hugershoff reaction, proceeds via an electrophilic substitution mechanism.

The process begins with the in situ generation of thiocyanogen ((SCN)₂), a pseudohalogen, from the oxidation of the thiocyanate salt. Thiocyanogen then acts as an electrophile, attacking the electron-rich aromatic ring of the aniline, primarily at the position para to the amino group. If the para position is blocked, substitution occurs at the ortho position. The resulting aminophenyl thiocyanate intermediate then undergoes an intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate, leading to the formation of the 2-aminobenzothiazole ring system.[1]

This method's robustness and tolerance for a variety of substituents on the aniline ring have made it a historically significant and widely used route for accessing the 2-aminobenzothiazole scaffold, which serves as a versatile precursor for a vast number of more complex derivatives.

Part II: Modern Synthetic Methodologies for Benzothiazole Thiocyanates and Cyanides

While classical methods focus on using thiocyanate to form the ring, modern organic synthesis has developed sophisticated techniques to introduce thiocyanate (-SCN) and cyano (-CN) groups as functional substituents onto a pre-formed benzothiazole core. These functional groups are valuable as they can act as precursors for other functionalities or contribute directly to the biological activity of the molecule.

Synthesis of 2-Cyanobenzothiazoles

The 2-cyano (-CN) group is a particularly useful handle in medicinal chemistry. It is a key building block for creating luciferin derivatives used in bioluminescence imaging and serves as a reactive partner in bioorthogonal ligation reactions for labeling proteins.[7][8] A robust method for synthesizing 2-cyanobenzothiazoles involves a palladium- and copper-catalyzed C-H functionalization and intramolecular C-S bond formation.[9][10]

This strategy begins with the synthesis of N-arylcyanothioformamides from corresponding anilines. These precursors are then subjected to a catalytic system, typically involving PdCl₂ and CuI, which facilitates an intramolecular cyclization to yield the 2-cyanobenzothiazole product. The reaction is often performed in a high-boiling polar aprotic solvent mixture like DMF/DMSO at elevated temperatures.[9]

Detailed Experimental Protocol: Synthesis of 2-Cyanobenzothiazole[9]

The following protocol is a representative example of the Pd/Cu-catalyzed synthesis.

Step 1: Synthesis of N-phenylcyanothioformamide (Precursor)

-

This step is typically carried out by reacting the corresponding aniline with a reagent like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) followed by thermolysis, as described in the literature.

Step 2: Cyclization to 2-Cyanobenzothiazole

-

To a stirred solution of N-phenylcyanothioformamide (0.5 mmol) in an anhydrous 1:1 mixture of DMF/DMSO (20 mL), add PdCl₂ (20 mol%, 17.7 mg), CuI (50 mol%, 47.6 mg), and KI (2.0 equiv, 166 mg).

-

Heat the resulting mixture to 120 °C and stir for 4 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water (3 times) and brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-cyanobenzothiazole.

Rationale for Reagent Choices:

-

PdCl₂/CuI: This dual-catalyst system is crucial for the C-H activation and C-S bond formation steps. Palladium is a well-known catalyst for cross-coupling and C-H functionalization reactions, while copper often acts as a co-catalyst or oxidant to facilitate the catalytic cycle.

-

KI: The iodide additive can play multiple roles, including enhancing catalyst solubility, acting as a ligand, or participating in the redox cycle.

-

DMF/DMSO: These high-boiling, polar aprotic solvents are necessary to achieve the required reaction temperature and to dissolve the reagents and catalyst system effectively.

Synthesis of Benzene Ring-Substituted Thiocyanates

Introducing a thiocyanate group onto the benzene portion of the benzothiazole ring, such as in the 6-position, is another important synthetic transformation. These compounds have shown interesting biological activities.[11] A common method to achieve this involves a Sandmeyer-type reaction starting from the corresponding aminobenzothiazole.

The synthesis begins with a 6-aminobenzothiazole derivative. The amino group is converted into a diazonium salt using sodium nitrite in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of a thiocyanate salt, such as potassium or sodium thiocyanate, often in the presence of a copper(I) catalyst, to displace the diazonium group and install the thiocyanate functionality.

Part III: Applications in Drug Discovery and Development

Benzothiazole derivatives, including those functionalized with thiocyanate and cyano groups, exhibit a remarkable range of pharmacological activities.[12] Their planar structure and ability to participate in various non-covalent interactions allow them to bind effectively to numerous biological targets. The primary area where these compounds have shown exceptional promise is in oncology.[3][4]

Anticancer Activity

Benzothiazole compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.[13]

Mechanism of Action: Kinase Inhibition Many benzothiazole derivatives function as potent inhibitors of protein kinases that are critical for cancer cell growth and survival. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[4] By binding to the ATP-binding site of VEGFR-2, benzothiazole inhibitors block the downstream signaling cascade, thereby preventing the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.

Other kinases targeted by benzothiazole derivatives include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and various Cyclin-Dependent Kinases (CDKs), all of which are crucial regulators of cell proliferation and survival.[4]

Quantitative Data on Biological Activity

The potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit a biological process (e.g., cell growth) by 50%. The table below summarizes the reported in vitro cytotoxic activity of selected benzothiazole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based Benzothiazole | HT-29 (Colon) | 0.024 | [3] |

| Indole-based Benzothiazole | H460 (Lung) | 0.29 | [3] |

| 2-Aminobenzothiazole-TZD | HCT-116 (Colon) | 7.44 | [4] |

| 2-Aminobenzothiazole-TZD | MCF-7 (Breast) | 8.27 | [4] |

| Thiazole-substituted Benzothiazole | MCF-7 (Breast) | 2.57 | [14] |

| Thiazole-substituted Benzothiazole | HepG2 (Liver) | 7.26 | [14] |

TZD: Thiazolidinedione

Other Biological Activities

Beyond cancer, the benzothiazole scaffold is integral to compounds with a wide range of therapeutic effects. For instance, 2-(thiocyanomethylthio)benzothiazole and its derivatives have demonstrated significant antifungal activity against species like Aspergillus niger.[15] Furthermore, various 2-aminobenzothiazole derivatives have been investigated for their antibacterial, anti-inflammatory, and antiviral properties, underscoring the remarkable versatility of this chemical entity.[11][16]

Conclusion and Future Perspectives

The history of benzothiazole chemistry is deeply intertwined with the use of thiocyanate reagents, which provided the foundational synthetic routes to this privileged scaffold. From these historical beginnings, the field has evolved to the rational design of complex benzothiazole derivatives where thiocyanate and cyano groups are strategically incorporated to enhance potency and selectivity against specific disease targets. The proven success of this scaffold, particularly in the development of anticancer agents, ensures that it will remain a focal point of research in medicinal chemistry.